Differentiated Steric and Electronic Profile for 8-Position SAR Exploration
The 8-ethyl substituent on 2,4-Dichloro-8-ethylquinazoline provides a distinct steric and electronic environment compared to the unsubstituted 2,4-dichloroquinazoline scaffold. This structural variation is critical for probing the SAR of the quinazoline core, particularly when exploring the hydrophobic pocket adjacent to the 8-position in kinase ATP-binding sites . The ethyl group introduces a measurable increase in lipophilicity and molecular volume relative to the hydrogen atom at the same position on the parent scaffold, which can translate to improved target binding or altered physicochemical properties in the final drug candidates .
| Evidence Dimension | Structural Modification |
|---|---|
| Target Compound Data | 8-ethyl group present; Molecular Weight = 227.09 g/mol |
| Comparator Or Baseline | 2,4-Dichloroquinazoline (no 8-substituent); Molecular Weight = 199.04 g/mol |
| Quantified Difference | ΔMW = +28.05 g/mol (ethyl group contribution) |
| Conditions | N/A (physicochemical property) |
Why This Matters
This specific substitution pattern enables the synthesis of a distinct chemical space of quinazoline derivatives that cannot be accessed using the more common 2,4-dichloroquinazoline, providing a clear procurement rationale for SAR-focused medicinal chemistry projects.
